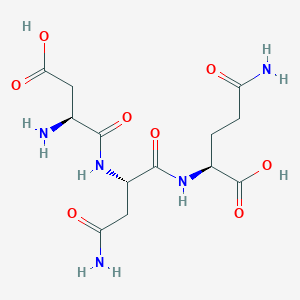

H-Asp-Asn-Gln-OH

Description

Structure

3D Structure

Properties

CAS No. |

286465-87-0 |

|---|---|

Molecular Formula |

C13H21N5O8 |

Molecular Weight |

375.33 g/mol |

IUPAC Name |

(2S)-5-amino-2-[[(2S)-4-amino-2-[[(2S)-2-amino-3-carboxypropanoyl]amino]-4-oxobutanoyl]amino]-5-oxopentanoic acid |

InChI |

InChI=1S/C13H21N5O8/c14-5(3-10(21)22)11(23)18-7(4-9(16)20)12(24)17-6(13(25)26)1-2-8(15)19/h5-7H,1-4,14H2,(H2,15,19)(H2,16,20)(H,17,24)(H,18,23)(H,21,22)(H,25,26)/t5-,6-,7-/m0/s1 |

InChI Key |

ATYWBXGNXZYZGI-ACZMJKKPSA-N |

SMILES |

C(CC(=O)N)C(C(=O)O)NC(=O)C(CC(=O)N)NC(=O)C(CC(=O)O)N |

Isomeric SMILES |

C(CC(=O)N)[C@@H](C(=O)O)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC(=O)O)N |

Canonical SMILES |

C(CC(=O)N)C(C(=O)O)NC(=O)C(CC(=O)N)NC(=O)C(CC(=O)O)N |

sequence |

DNQ |

Origin of Product |

United States |

The Role of Short Peptides in Biological Systems

Short peptides, typically defined as having between two and twenty amino acid residues, are fundamental molecules in a vast array of biological processes. chinesechemsoc.org They act as signaling molecules, similar to hormones, and can interfere with protein-protein interactions, which are vital for many cellular functions. nih.govnih.gov This makes them attractive as potential therapeutic agents with high specificity and reduced side effects compared to larger protein-based drugs or small molecule drugs. nih.govencyclopedia.pub

The versatility of short peptides stems from their structural diversity and conformational flexibility, allowing them to interact with specific receptor sites. nih.govencyclopedia.pub They occupy a unique "middle space" in terms of molecular weight, combining some of the advantages of both small molecules (like better permeability) and larger biologics (like high target potency and selectivity). nih.govencyclopedia.pub Their functions are diverse, ranging from acting as neurotransmitters and enzyme inhibitors to having antimicrobial and immunomodulatory properties. explorationpub.combachem.comwikipedia.org

Importance of Aspartic Acid, Asparagine, and Glutamine Residues in Peptide Chemistry

The properties and function of a peptide are dictated by its constituent amino acids. bachem.com The tripeptide H-Asp-Asn-Gln-OH is composed of three distinct polar amino acids, each contributing unique chemical characteristics.

Aspartic Acid (Asp)

Aspartic acid is an acidic amino acid, meaning it has a negatively charged side chain at physiological pH. wikipedia.orgproteinstructures.com This carboxyl group in its side chain is crucial for forming salt bridges and hydrogen bonds, which are important for the three-dimensional structure of proteins. proteinstructures.com In peptides, aspartate residues are often involved in forming structural motifs like asx turns. wikipedia.org The charged nature of aspartic acid also allows it to bind to positively charged metal ions, a key function in many metalloproteins. proteinstructures.com

Asparagine (Asn)

Asparagine, the amide derivative of aspartic acid, has a polar, uncharged side chain. wikipedia.orgstackexchange.com This side chain is a proficient hydrogen bond donor and acceptor. proteinstructures.com This property allows asparagine to play a significant structural role in proteins, often found at the beginning of alpha-helices and in beta-sheet turns, where it "caps" hydrogen bond interactions. wikipedia.orgrsc.org Furthermore, asparagine is a key site for N-linked glycosylation, a critical post-translational modification that affects protein structure and function. wikipedia.org

Glutamine (Gln)

Similar to asparagine, glutamine is a polar, neutral amino acid with a side chain containing an amide group. stackexchange.comwikipedia.org It is involved in a wide range of biochemical functions, including protein and lipid synthesis, and serves as a nitrogen and carbon donor for various metabolic processes. wikipedia.org The side chain of glutamine can form hydrogen bonds, contributing to the stability of peptide and protein structures. scirp.org Peptides containing glutamine are subjects of research for their potential roles in nutrition and physiology, such as protecting the intestinal barrier. mdpi.comnih.gov

The combination of these three amino acids in the sequence Asp-Asn-Gln results in a peptide with multiple polar and reactive groups, suggesting a potential for complex interactions and specific biological activities.

Overview of Research Domains Pertaining to Oligopeptides

Solid-Phase Peptide Synthesis (SPPS) Strategies

Solid-phase peptide synthesis (SPPS) is a cornerstone of peptide synthesis, where the peptide chain is incrementally built upon an insoluble polymer support. sigmaaldrich.com This approach simplifies purification by allowing for the removal of excess reagents and byproducts through simple filtration and washing steps.

Fmoc-Based Chemistry in Tripeptide Elongation

The most prevalent strategy for SPPS is the use of the 9-fluorenylmethyloxycarbonyl (Fmoc) group for the temporary protection of the α-amino group of the amino acids. iris-biotech.degoogle.com The synthesis of this compound via Fmoc chemistry would commence with the anchoring of the C-terminal glutamine (Gln) to a suitable resin. The Fmoc protecting group is then removed using a mild base, typically a solution of piperidine (B6355638) in a solvent like dimethylformamide (DMF). iris-biotech.degoogle.com

Following deprotection, the next amino acid in the sequence, Fmoc-Asn(Trt)-OH, is activated and coupled to the free amino group of the resin-bound Gln. sigmaaldrich.combachem.com This cycle of deprotection and coupling is repeated for the final amino acid, Fmoc-Asp(OtBu)-OH. sigmaaldrich.com The trityl (Trt) and tert-butyl (tBu) groups are common side-chain protecting groups for asparagine and aspartic acid, respectively. sigmaaldrich.comiris-biotech.de Once the full peptide chain is assembled, the peptide is cleaved from the resin, and all protecting groups are removed simultaneously, typically with a strong acid cocktail containing trifluoroacetic acid (TFA). iris-biotech.de

Table 1: Key Steps in Fmoc-Based SPPS of this compound

| Step | Description | Reagents |

| 1. Resin Loading | Attachment of the C-terminal amino acid (Gln) to the solid support. | Fmoc-Gln(Trt)-OH, Activation Reagent, Resin |

| 2. Deprotection | Removal of the Fmoc group from the α-amino group of Gln. | 20% Piperidine in DMF |

| 3. Coupling | Activation and coupling of the next amino acid (Asn). | Fmoc-Asn(Trt)-OH, Coupling Reagent (e.g., HBTU/HOBt) |

| 4. Deprotection | Removal of the Fmoc group from the α-amino group of Asn. | 20% Piperidine in DMF |

| 5. Coupling | Activation and coupling of the N-terminal amino acid (Asp). | Fmoc-Asp(OtBu)-OH, Coupling Reagent |

| 6. Final Deprotection & Cleavage | Removal of the N-terminal Fmoc group and cleavage of the peptide from the resin with simultaneous side-chain deprotection. | Trifluoroacetic acid (TFA) based cocktail |

Boc-Based Chemistry in Tripeptide Elongation

An alternative to Fmoc chemistry is the tert-butyloxycarbonyl (Boc) based strategy. peptide.com In this approach, the α-amino group is protected by the acid-labile Boc group, while side chains are protected by groups that are stable to the conditions used for Boc removal but are cleaved by a strong acid like hydrogen fluoride (B91410) (HF). peptide.comgoogle.com

For the synthesis of this compound, the process would begin with Boc-Gln attached to the resin. The Boc group is removed with a moderate acid, such as TFA. peptide.com The subsequent amino acids, Boc-Asn and Boc-Asp(OBzl)-OH, are then coupled sequentially. The benzyl (B1604629) (Bzl) protecting group is commonly used for the side chain of aspartic acid in Boc chemistry. peptide.com The final cleavage and deprotection step requires a strong acid like HF. peptide.com While effective, the use of HF requires specialized equipment due to its hazardous nature. google.com

Optimization of Coupling Efficiencies for Asp, Asn, and Gln Residues

The coupling of Asp, Asn, and Gln residues can be challenging. Aspartic acid residues can lead to aspartimide formation, a side reaction that can result in the formation of β-peptide isomers. peptide.comiris-biotech.de This is particularly prevalent when the aspartic acid is followed by residues like glycine, serine, or asparagine. peptide.comiris-biotech.de

Asparagine and glutamine have amide side chains that can cause issues. Unprotected Fmoc-Asn-OH and Fmoc-Gln-OH have poor solubility in common SPPS solvents like DMF. google.compeptide.com Furthermore, the primary amide of Asn and Gln can undergo dehydration to form a nitrile during activation with carbodiimide (B86325) reagents like DCC or DIC. peptide.com

To improve coupling efficiency and minimize side reactions, several strategies are employed:

Use of Additives: The addition of 1-hydroxybenzotriazole (B26582) (HOBt) or its aza-derivatives (like HOAt) to the coupling reaction can suppress racemization and improve reaction rates. nih.gov

Advanced Coupling Reagents: Reagents like HBTU, TBTU, and PyAOP have been developed to be highly efficient and minimize side reactions. peptide.comnih.gov For instance, PyAOP is particularly effective for coupling sterically hindered amino acids. peptide.com

Side-Chain Protection: Protecting the side-chain amides of Asn and Gln with groups like the trityl (Trt) group not only prevents dehydration but also significantly improves the solubility of the Fmoc-amino acid derivatives. peptide.com

Orthogonal Protecting Group Strategies for Side Chains (Asp, Asn, Gln)

Orthogonal protecting groups are crucial in peptide synthesis as they allow for the selective removal of one type of protecting group without affecting others. iris-biotech.de This is essential for complex peptide synthesis, such as the synthesis of cyclic peptides or peptides with post-translational modifications. peptide.com

In the context of this compound, the standard Fmoc/tBu strategy is an example of an orthogonal system. iris-biotech.de The base-labile Fmoc group is removed at each step of chain elongation, while the acid-labile tBu (for Asp) and Trt (for Asn and Gln) side-chain protecting groups remain intact until the final acid cleavage. iris-biotech.depeptide.com

For more complex syntheses involving this tripeptide sequence, other orthogonal protecting groups could be employed. For example, allyl-based protecting groups can be used for the side chains of Asp, Asn, and Gln. googleapis.com These groups are stable to both the acidic and basic conditions of Boc and Fmoc chemistries, respectively, and can be selectively removed using a palladium catalyst. googleapis.com

Table 2: Common Orthogonal Protecting Groups for Asp, Asn, and Gln

| Amino Acid | Protecting Group | Abbreviation | Deprotection Condition |

| Aspartic Acid | tert-Butyl ester | OtBu | Strong Acid (e.g., TFA) iris-biotech.de |

| Aspartic Acid | Benzyl ester | OBzl | Strong Acid (e.g., HF), Catalytic Hydrogenation peptide.com |

| Aspartic Acid | Allyl ester | OAll | Pd(0) catalyst googleapis.com |

| Asparagine/Glutamine | Trityl | Trt | Strong Acid (e.g., TFA) peptide.com |

| Asparagine/Glutamine | 2,4,6-Trimethoxybenzyl | Tmob | Strong Acid (e.g., TFA) google.comgoogle.com |

Mitigation of Peptide Aggregation and Difficult Sequences during Synthesis

Peptide chains rich in certain amino acids, including Asn and Gln, have a tendency to aggregate during SPPS due to the formation of intermolecular hydrogen bonds. google.comnih.gov This aggregation can hinder the accessibility of the N-terminus of the growing peptide chain, leading to incomplete coupling and the formation of deletion sequences. google.comnih.gov The this compound sequence, with its two amide-containing residues, is prone to such issues.

Several methods can be employed to mitigate peptide aggregation:

Chaotropic Agents and Special Solvents: The use of chaotropic agents or solvents like N-methyl-2-pyrrolidone (NMP), dimethyl sulfoxide (B87167) (DMSO), or trifluoroethanol (TFE) can help to disrupt the secondary structures that lead to aggregation. genscript.com

Elevated Temperatures: Performing the synthesis at elevated temperatures can also help to break up aggregates and improve coupling efficiency. acs.org

Hydrophilic Tags: Attaching a temporary, hydrophilic tag to the peptide can improve its solubility and reduce aggregation. genscript.comresearchgate.net For example, a "Synthesis Tag" consisting of six arginine residues has been shown to be effective. acs.org

Pseudoprolines: The introduction of pseudoproline dipeptides can disrupt the formation of β-sheet structures that are a major cause of aggregation. researchgate.net

Solution-Phase Peptide Synthesis (LPPS) Approaches

Liquid-phase peptide synthesis (LPPS), also known as solution-phase synthesis, involves carrying out the synthesis entirely in solution without a solid support. bachem.comekb.eg While this method can be more labor-intensive due to the need for purification after each step, it is highly scalable and can be advantageous for the production of large quantities of peptides. bachem.com

In the solution-phase synthesis of this compound, the peptide would be built up stepwise, typically from the C-terminus to the N-terminus. thieme-connect.de After each coupling step, the resulting dipeptide, and then tripeptide, would need to be purified, often by crystallization or chromatography. Protecting group strategies are similar to those used in SPPS, with Boc and Z (benzyloxycarbonyl) groups being common for N-terminal protection. thieme-connect.de The choice of protecting groups and coupling reagents is critical to prevent side reactions and ensure good yields. ekb.eg For instance, the use of recyclable coupling reagents like o-NosylOXY has been demonstrated in the solution-phase synthesis of challenging peptide sequences. peptide.com

Segment Condensation Techniques

Segment condensation is a convergent strategy that involves the synthesis of protected peptide fragments, which are then coupled together in solution or on a solid support to form the final peptide. nih.govnih.gov This method is particularly advantageous for preparing large peptides or proteins and can help circumvent problems encountered in stepwise SPPS, such as aggregation or difficult coupling steps. nih.govgoogle.com

For the synthesis of this compound, a plausible segment condensation strategy would involve the coupling of two smaller, protected fragments. For example, a protected dipeptide, such as Fmoc-Asp(OtBu)-Asn(Trt)-OH, could be coupled to a C-terminally protected glutamine residue, like H-Gln(Trt)-OR, where R is a suitable resin or protecting group.

Key to this approach is the preparation of the protected peptide segments. Specialized resins, such as oxime resins, are particularly useful as they allow for the synthesis of protected peptide fragments that can be cleaved from the support without removing the side-chain protecting groups. nih.govpeptide.comjst.go.jp The resulting peptide fragment, possessing a C-terminal hydrazide, can then be used in a subsequent coupling step. peptide.com Another approach involves using highly acid-labile resins, like 2-chlorotrityl chloride resin, for the same purpose. peptide.com

The choice of coupling reagents and the protection scheme are critical for the success of segment condensation. Boc/Bzl protection schemes are often favored for their reliability, especially for complex sequences, though they require strong acids like HF for final deprotection. peptide.com The Fmoc/tBu strategy is also widely used, with side-chain protecting groups for asparagine and glutamine, such as trityl (Trt) or trialkoxybenzyl (Tmob), being crucial to prevent side reactions and improve solubility. google.combachem.com

Table 1: Overview of Selected Resins for Peptide Segment Synthesis This table is interactive. You can sort and filter the data.

| Resin Type | Protection Scheme | Cleavage Condition for Segment | Application Note |

|---|---|---|---|

| Oxime Resin | Boc/Bzl | Hydrazine | Generates a peptide hydrazide suitable for subsequent fragment coupling. nih.govpeptide.com |

| 2-Chlorotrityl Chloride | Fmoc/tBu | Dilute acid (e.g., 1% TFA) | Mild cleavage preserves acid-labile side-chain protecting groups. peptide.com |

| Phenol Resin | Boc/Bzl | Hydrazine | Similar to oxime resin, used for preparing protected peptide hydrazides. peptide.com |

Post-Synthetic Modification and Derivatization Techniques

Post-synthetic modification allows for the introduction of diverse chemical functionalities into a peptide, enabling the creation of peptidomimetics with enhanced properties such as stability, binding affinity, or cell permeability. nih.gov

Chemical Functionalization of Peptide Side Chains

The side chains of aspartic acid, asparagine, and glutamine offer handles for specific chemical modifications. A notable development is the use of the native asparagine side chain to direct late-stage C(sp³)–H arylation at the N-terminus of peptides. nih.govrsc.org This reaction proceeds without the need for an external directing group, using the amide of the Asn side chain to facilitate site-selective functionalization. rsc.org This provides a powerful tool for creating structurally diverse peptides.

Other significant modifications involving asparagine and glutamine include:

Deamidation: The conversion of the side-chain amide of asparagine or glutamine to a carboxylic acid (aspartic or glutamic acid, respectively) is a common non-enzymatic post-translational modification that can occur spontaneously and is associated with protein aging. unina.it

Hydroxylation: Asparagine can undergo hydroxylation, a post-translational modification that is now understood to be reversible. nih.gov This dynamic modification can play a role in regulating cellular signaling networks. nih.gov

Glycosylation: Asparagine is a key site for N-linked glycosylation, a critical modification for protein folding and function. Chemical synthesis can incorporate protected glycosylated asparagine building blocks during SPPS. sigmaaldrich.com

Table 3: Selected Post-Synthetic Modifications for Asp, Asn, and Gln This table is interactive. You can sort and filter the data.

| Modification | Target Residue(s) | Reagents/Conditions | Outcome |

|---|---|---|---|

| C(sp³)–H Arylation | N-terminal residue (Asn-directed) | Palladium catalyst, Arylating agent | Site-selective introduction of an aryl group. nih.govrsc.org |

| Deamidation | Asn, Gln | Spontaneous (pH, temp dependent) | Conversion of side-chain amide to a carboxyl group. unina.it |

| Hydroxylation | Asn | FIH enzymes (in vivo), chemical methods | Introduction of a hydroxyl group on the side chain. nih.gov |

Macrocyclization Strategies for Asparagine-Containing Peptides

Macrocyclization is a widely used strategy to improve the metabolic stability, receptor selectivity, and bioavailability of peptides by constraining their conformation. nih.govuni-kiel.de Peptides containing asparagine are amenable to several innovative cyclization techniques.

Peptidyl asparaginyl ligases (PALs) are enzymes that catalyze the formation of a peptide bond between the C-terminus of a peptide ending in asparagine (the P1 substrate) and the N-terminus of another peptide segment or its own N-terminus, leading to head-to-tail macrocyclization. nih.gov This enzymatic approach is highly efficient and specific. Substrate engineering, such as using an Nγ-hydroxyasparagine derivative, can further expand the scope of PAL-catalyzed cyclization to produce novel cyclic peptides that may otherwise be difficult to synthesize. nih.gov

In addition to enzymatic methods, various chemical strategies can be employed:

Lactamization: A common method involves forming an amide bond between the side-chain carboxyl group of aspartic acid and the side-chain amine of an amino acid like lysine (B10760008), creating a side-chain-to-side-chain lactam bridge. rsc.org

Turn-Inducing Elements: The incorporation of specific structural motifs, such as pseudo-prolines or N-alkylated amino acids, can pre-organize the linear peptide into a conformation that favors macrocyclization over intermolecular oligomerization, even for short or difficult sequences. uni-kiel.deacs.org These elements can be designed to be "traceless," meaning they are removed after cyclization is complete. acs.orgacs.org

Click Cyclization: Similar to ligation strategies, azide (B81097) and alkyne functionalities can be incorporated into the peptide side chains (e.g., on Asp or Lys derivatives) to facilitate ring closure via CuAAC. nih.gov

Table 4: Macrocyclization Approaches for Asparagine-Containing Peptides This table is interactive. You can sort and filter the data.

| Cyclization Strategy | Key Residue/Moiety | Linkage Type | Notes |

|---|---|---|---|

| Asparaginyl Ligase (PAL) Catalysis | C-terminal Asn or Asn(OH) | Native Amide | Enzymatic, highly efficient for head-to-tail cyclization. nih.gov |

| Side-Chain Lactamization | Asp/Glu and Lys/Orn | Amide | Forms a side-chain-to-side-chain bridge. rsc.orgnih.gov |

| Traceless Turn Inducers | Ugi-adduct, Pseudo-proline | Native Amide (after removal) | Facilitates cyclization of short or difficult sequences. uni-kiel.deacs.org |

Advanced Spectroscopic Characterization

Spectroscopic methods provide critical insights into the molecular structure of peptides. Techniques such as Nuclear Magnetic Resonance (NMR), Circular Dichroism (CD), and Vibrational Spectroscopy are employed to determine atomic connectivity, secondary structure propensities, and the geometry of key functional groups.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the three-dimensional structure of peptides in solution. spectralservice.de For a peptide such as this compound, a suite of one- and two-dimensional NMR experiments, including COSY, TOCSY, and NOESY, would be used to assign the resonances of all hydrogen and carbon atoms. spectralservice.deuzh.ch

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for this compound in D₂O This table presents hypothetical chemical shift data based on typical values for these amino acid residues in a short peptide sequence.

| Residue | Atom | ¹H Shift (ppm) | ¹³C Shift (ppm) |

| Asp (D) | Cα | - | 54.5 |

| Hα | 4.58 | - | |

| Cβ | - | 41.2 | |

| Hβ | 2.85, 2.75 | - | |

| Cγ | - | 176.5 | |

| Asn (N) | Cα | - | 53.0 |

| Hα | 4.65 | - | |

| Cβ | - | 38.9 | |

| Hβ | 2.90, 2.80 | - | |

| Cγ | - | 175.1 | |

| NδH₂ | 7.55, 6.90 | - | |

| Gln (Q) | Cα | - | 55.8 |

| Hα | 4.30 | - | |

| Cβ | - | 29.5 | |

| Hβ | 2.15 | - | |

| Cγ | - | 34.0 | |

| Hγ | 2.45 | - | |

| Cδ | - | 178.2 | |

| NεH₂ | 7.45, 6.80 | - |

Table 2: Representative NMR Coupling Constants and Derived Dihedral Angle Restraints This table shows hypothetical coupling constants and the corresponding backbone dihedral angles (φ) that would be calculated.

| Residue | Coupling Constant | Value (Hz) | Derived Dihedral Angle (φ) |

| Asn | ³J(HNHα) | 7.8 | -120° ± 20° or -60° ± 20° |

| Gln | ³J(HNHα) | 8.2 | -125° ± 20° or -70° ± 20° |

Circular Dichroism (CD) spectroscopy is a widely used method to investigate the secondary structure of peptides and proteins. portlandpress.com By measuring the differential absorption of left- and right-circularly polarized light in the far-UV range (190-250 nm), CD provides a spectral signature of the peptide backbone conformation. nih.govunits.it

Distinct secondary structures have characteristic CD spectra:

α-helices show strong negative bands at approximately 222 nm and 208 nm, and a strong positive band around 192 nm. americanpeptidesociety.org

β-sheets display a negative band near 217 nm and a positive band around 195 nm. americanpeptidesociety.org

Random coil or disordered structures typically exhibit a strong negative band below 200 nm and very low ellipticity above 210 nm. creative-proteomics.com

For a short and flexible tripeptide like this compound, it is not expected to form a stable α-helix or β-sheet in solution. Instead, its CD spectrum would likely be characteristic of a disordered conformation, representing an average of a diverse ensemble of rapidly interconverting structures. nih.gov Some short peptides can show propensities for turn-like structures, which would also influence the CD spectrum. nih.gov

Table 3: Representative Molar Ellipticity Data for this compound This table presents hypothetical CD data consistent with a predominantly disordered peptide.

| Wavelength (nm) | Molar Ellipticity [θ] (deg·cm²·dmol⁻¹) | Interpretation |

| 198 | -15,000 | Strong negative band, characteristic of random coil |

| 217 | -1,200 | Weak negative signal, inconsistent with β-sheet |

| 222 | -800 | Very weak signal, absence of α-helical structure |

The data would suggest that this compound does not adopt a regular secondary structure in solution, but exists as a collection of flexible conformers.

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, probes the vibrational modes of a molecule and is highly sensitive to the conformation of the peptide backbone. acs.org The amide I band, which appears in the 1600–1700 cm⁻¹ region of the IR spectrum, is particularly useful for structural analysis as it arises mainly from the C=O stretching vibration of the peptide bonds. nih.govnih.gov The precise frequency of the amide I band is dependent on the peptide's secondary structure and hydrogen-bonding patterns. mdpi.com

α-helical structures typically show an amide I band around 1650–1658 cm⁻¹. nih.gov

β-sheet structures have a major amide I component between 1620 and 1640 cm⁻¹. nih.gov

Disordered or random coil structures absorb near 1640–1650 cm⁻¹.

The amide II band (1480-1575 cm⁻¹) results from a combination of N-H in-plane bending and C-N stretching and is also sensitive to conformation. researchgate.net For a short tripeptide like this compound in an aqueous environment, these bands would likely be broad and centered in the region associated with disordered structures, reflecting a heterogeneous ensemble of conformations. rsc.org

Table 4: Representative Vibrational Frequencies for this compound in D₂O This table shows hypothetical IR absorption frequencies and their structural interpretation.

| Vibrational Mode | Frequency (cm⁻¹) | Interpretation |

| Amide I | 1648 | Consistent with a disordered/random coil conformation |

| Amide II | 1545 | Typical for peptide N-H bending and C-N stretching |

Circular Dichroism (CD) Spectroscopy for Secondary Structure Propensities

Stereochemical Analysis of Amino Acid Residues

The biological function and three-dimensional structure of a peptide are critically dependent on the stereochemistry of its constituent amino acids. In naturally occurring proteins, amino acids are almost exclusively in the L-configuration. libretexts.org

Verifying the stereochemical integrity of each amino acid in this compound is a crucial step in its characterization. While the L-configuration is assumed for standard peptide synthesis, analytical confirmation is necessary. A widely accepted method involves the complete acid hydrolysis of the peptide into its individual amino acids. researchgate.netresearchgate.net

The resulting amino acid mixture is then derivatized with a chiral reagent, most commonly Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, or FDAA). mdpi.com This process converts the enantiomeric amino acids into diastereomeric derivatives. These diastereomers possess different physicochemical properties and can be separated and quantified using reverse-phase high-performance liquid chromatography (RP-HPLC). researchgate.netnih.gov By comparing the retention times of the derivatized samples to those of D- and L-amino acid standards derivatized under the same conditions, the configuration of each residue in the original peptide can be unambiguously determined. It is important to note that Asp and Asn residues are known to be susceptible to racemization (L-to-D isomerization) under certain physiological or experimental conditions. nih.gov

Table 5: Representative HPLC Retention Times for Stereochemical Analysis This table shows hypothetical HPLC data from an analysis using Marfey's reagent to confirm the L-configuration of all residues.

| Amino Acid | Retention Time of L-Standard (min) | Retention Time of D-Standard (min) | Retention Time of Hydrolysate Peak (min) | Conclusion |

| Aspartic Acid | 15.4 | 18.2 | 15.4 | L-Asp |

| Asparagine | 12.1 | 14.5 | 12.1 | L-Asn |

| Glutamine | 13.8 | 16.1 | 13.8 | L-Gln |

| *Note: During acid hydrolysis, Asn and Gln are converted to Asp and Glu, respectively. Analysis would be performed on Asp and Glu, with their amounts corresponding to the original Asn and Gln content. spectralservice.de |

Computational Modeling of Conformation

Computational modeling provides a powerful complement to experimental data, allowing for the exploration of a peptide's conformational landscape at an atomic level. rsc.org Methods like molecular dynamics (MD) simulations can model the behavior of this compound in a simulated aqueous environment over time, revealing its dynamic nature and preferred conformations.

For a short, polar, and flexible peptide, MD simulations would likely predict that it does not adopt a single, rigid structure. Instead, it would exist as an equilibrium of multiple, rapidly interconverting conformers. rsc.orgresearchgate.net The analysis of the simulation trajectory would involve plotting the backbone dihedral angles (φ, ψ) for each residue on a Ramachandran plot. This would reveal the most populated conformational regions, which for a disordered peptide are often the β-strand and polyproline II (PPII) regions. nih.gov These models can also predict potential intramolecular hydrogen bonds and the solvation structure, providing a complete picture of the peptide's behavior in solution. Modeling is also essential for understanding the distinct conformational preferences of the asparagine and glutamine side chains. pnas.org

Table 6: Representative Conformational Population from a Molecular Dynamics Simulation This table presents hypothetical results from an MD simulation, showing the percentage of time each residue spends in major regions of the Ramachandran plot.

| Residue | % β-strand (φ≈-130, ψ≈+135) | % Polyproline II (φ≈-75, ψ≈+145) | % α-helical (φ≈-60, ψ≈-45) | % Other |

| Asp | 35 | 45 | 5 | 15 |

| Asn | 40 | 42 | 4 | 14 |

| Gln | 38 | 48 | 3 | 11 |

These hypothetical results would support the experimental findings from CD and vibrational spectroscopy, indicating that this compound is a highly flexible molecule in solution, with a preference for extended conformations like β-strands and PPII helices rather than compact folds.

Rotamer Library Analysis and Side-Chain Conformation of Asparagine and Glutamine

The conformation of a peptide is largely determined by the dihedral angles of its backbone (φ, ψ) and the rotational isomers (rotamers) of its amino acid side chains (χ angles). For asparagine (Asn) and glutamine (Gln), the side-chain conformations have been a subject of detailed study, as they are polar residues capable of forming multiple hydrogen bonds, which can significantly influence protein structure and stability. nih.govnih.gov

Historically, defining distinct rotamers for Asn and Gln has been challenging. pnas.orgpnas.org While the χ1 and Gln χ2 angles tend to cluster around the staggered positions (gauche+, trans, gauche-), the terminal amide planes (defined by χ2 for Asn and χ3 for Gln) show broad distributions. pnas.orgfccc.edu This is partly because the energy barrier for rotation around the Cγ-Cδ bond in Gln and the Cβ-Cγ bond in Asn is relatively low, and the orientation of the terminal amide group is often influenced by its local environment. pnas.org

However, by using high-resolution protein structures and correcting for erroneously assigned amide side-chain orientations (amide flips), researchers have been able to identify clear clustering and define preferred rotameric states for both Asn and Gln. pnas.orgpnas.org These studies have revealed that the side-chain conformations are not random but are influenced by factors such as the avoidance of steric clashes and the formation of favorable hydrogen bonds with the local backbone or other side chains. pnas.orgresearchgate.net

For asparagine, seven backbone-independent rotamers have been identified, which account for the vast majority of observed conformations. pnas.orgpnas.org The χ1 angle of Asn often prefers the gauche- conformation, which can be stabilized by hydrogen bonds between the side-chain amide and the backbone. fccc.edu

Glutamine, with its longer side chain, exhibits even greater conformational flexibility. pnas.org Studies have identified five major and four minor rotamers for Gln, covering a significant portion of its conformational space. pnas.orgpnas.org The χ1 and χ2 angles generally adopt staggered conformations, while the χ3 angle, which defines the orientation of the terminal amide, shows broader distribution but still exhibits preferences that are dependent on the preceding χ angles. pnas.org The conformational flexibility of the Gln side chain is crucial for its role as a polar residue often found on the protein surface, where it can interact with the solvent. pnas.org

The following tables summarize the common rotamers for asparagine and glutamine based on rotamer library analysis.

| Rotamer | χ1 (°) | χ2 (°) | Frequency (%) | Notes |

|---|---|---|---|---|

| g- | -60 ± 30 | Variable | High | Often stabilized by side-chain to backbone hydrogen bonds. |

| t | 180 ± 30 | Variable | Moderate | Less frequent than g-. |

| g+ | 60 ± 30 | Variable | Low | Generally less favorable due to steric hindrance. |

| Rotamer (χ1, χ2) | χ1 (°) | χ2 (°) | χ3 (°) | Frequency (%) | Notes |

|---|---|---|---|---|---|

| g-, t | -60 ± 30 | 180 ± 30 | Variable | Collectively high | The terminal χ3 angle shows broad distribution but with preferred orientations. |

| t, t | 180 ± 30 | 180 ± 30 | Variable | ||

| g-, g- | -60 ± 30 | -60 ± 30 | Variable |

Conformational Sampling via Molecular Dynamics Simulations

To gain a comprehensive understanding of the conformational landscape of the entire this compound tripeptide, computational methods such as molecular dynamics (MD) simulations are invaluable. upc.edubsc.es MD simulations model the atomic motions of the peptide over time by integrating Newton's equations of motion, allowing for the exploration of a vast range of possible conformations. rsc.org

For a tripeptide like this compound, the conformational space is defined by the six backbone dihedral angles (φ and ψ for each of the three residues) and the dihedral angles of the three side chains. upc.edubsc.es MD simulations can sample this high-dimensional space to identify low-energy, stable conformations and the transitions between them. nih.gov

The process of performing conformational sampling via MD simulations for this compound would typically involve the following steps:

System Setup: A starting structure of the tripeptide is generated. This could be an extended conformation or a structure based on known rotamer preferences. The peptide is then placed in a simulation box, typically filled with explicit water molecules to mimic physiological conditions. nih.gov

Force Field Selection: A force field is chosen to describe the potential energy of the system. The force field contains parameters for bond lengths, bond angles, dihedral angles, and non-bonded interactions (van der Waals and electrostatic).

Simulation: The simulation is run for a sufficient length of time (nanoseconds to microseconds) to allow the peptide to explore a wide range of conformations. To enhance sampling and overcome energy barriers, advanced techniques like replica exchange molecular dynamics (REMD) or simulated annealing can be employed. rsc.org

Analysis: The resulting trajectory of atomic coordinates is analyzed to identify the most populated conformational states. This involves clustering structures based on their root-mean-square deviation (RMSD) and analyzing the distributions of backbone and side-chain dihedral angles.

By applying MD simulations to this compound, one could generate a detailed energy landscape of the peptide, revealing the relative stabilities of different conformations and the pathways for conformational change. This information is critical for understanding how this peptide might interact with other molecules and carry out its biological functions.

Molecular Interactions and Recognition Mechanisms of H Asp Asn Gln Oh Motifs

Hydrogen Bonding Interactions Involving Amide Side Chains (Asn, Gln)

The side chains of asparagine (Asn) and glutamine (Gln) contain a terminal primary amide group, which can act as both a hydrogen bond donor and acceptor. frontiersin.org This dual functionality allows them to participate in intricate hydrogen-bonding networks that are vital for protein stability and interactions. frontiersin.orgresearchgate.net

Amide Bridge Formation within Peptide Structures

A significant interaction involving Asn and Gln side chains is the formation of an "amide bridge". plos.orgnih.gov This occurs when two amide-containing residues form a pair of hydrogen bonds between their side chains. plos.orgresearchgate.net These interactions are notably strong, with calculated interaction energies in the range of -65 to -70 kJ/mol, which is approximately three times stronger than a typical hydrogen bond. plos.orgnih.gov This strength makes amide bridges important contributors to the stability of protein structures and less susceptible to changes in pH. plos.orgnih.gov These bridges can form between pairs of Asn-Asn, Gln-Gln, or Asn-Gln. plos.org In some contexts, such as amyloid fibrils, these recurring amide-amide interactions can form "ladders" that significantly enhance structural stability. frontiersin.org

| Interaction Type | Participating Residues | Estimated Interaction Energy (kJ/mol) | Key Features |

| Amide Bridge | Asn-Asn, Asn-Gln, Gln-Gln | -65 to -70 | Three times stronger than typical H-bonds; less affected by pH. plos.orgnih.gov |

| Asn/Gln Ladders | Multiple Asn and/or Gln | Not specified | Contribute significantly to the stability of amyloid fibrils. frontiersin.org |

Inter-Helical Hydrogen Bonding in Model Transmembrane Segments

In the hydrophobic environment of a cell membrane, hydrogen bonds are particularly significant for stabilizing protein structure. The polar side chains of Asn and Gln can drive the association of transmembrane helices by forming inter-helical hydrogen bonds. nih.govpnas.orgembopress.org Studies have shown that placing Asn or Gln residues within polyleucine transmembrane sequences promotes the formation of oligomers. pnas.org This interaction is crucial for the assembly and stability of many membrane proteins. nih.govembopress.orgnih.gov For instance, Asn-Asn and Asp-Asp pairs have been demonstrated to promote the formation of helical hairpins during the integration of proteins into the endoplasmic reticulum membrane. embopress.orgsu.se The strength of these interactions is sensitive to the geometry and spacing of the residues. nih.gov A study on α-helical peptides found that a Gln-Asn pair spaced at i, i+4 positions provides a favorable interaction energy of -0.4 to -0.7 kcal/mol, contributing to helix stability. nih.gov

Ambifunctional Hydrogen Bond Donors and Acceptors

The amide side chains of Asn and Gln are considered "ambifunctional" because they can simultaneously act as hydrogen bond donors (via the -NH2 group) and acceptors (via the carbonyl oxygen). frontiersin.orgresearchgate.netosti.gov This allows them to form multiple hydrogen bonds with other residues or molecules. researchgate.netrsc.org While the stabilization energy from such an ambifunctional interaction is less than the sum of two separate hydrogen bonds due to geometric and electronic constraints, it is still more favorable than a single hydrogen bond across a wide range of geometries. researchgate.netrsc.org This property is fundamental to their role in protein structure, molecular recognition, and enzyme catalysis. frontiersin.orgresearchgate.netrsc.org The hindered rotation around the side-chain C-N bond in Asn and Gln can be influenced by hydrogen bonding, with energy barriers increasing by 1-6 kJ/mol upon H-bond formation, which can impact the dynamics of these side chains in protein-ligand interactions. acs.org

Electrostatic Interactions and Salt Bridge Formation with Aspartic Acid

The side chain of aspartic acid (Asp) contains a carboxylic acid group, which is typically deprotonated at physiological pH to form a negatively charged carboxylate ion. nih.govwikipedia.org This charge allows it to participate in strong electrostatic interactions, most notably the formation of salt bridges. wikipedia.orgresearchgate.net A salt bridge is a combination of an ionic bond and a hydrogen bond, most commonly formed between a negatively charged residue like Asp or Glu and a positively charged residue like Lys or Arg. wikipedia.orgresearchgate.net

These interactions are among the strongest non-covalent interactions in proteins, although their strength can be significantly weakened by solvation effects in aqueous environments. plos.org Salt bridges are highly specific in their geometry and play a critical role in stabilizing protein structures and mediating protein-protein interactions. researchgate.netnih.gov Studies on model peptides have shown that intramolecular salt bridges, such as those between Asp and Lys, can significantly enhance conformational stability and reduce backbone flexibility. nih.gov The formation of a salt bridge involving an Asp residue can speed up α-helix formation and slow down its unfolding. nih.gov

Cation-π Interactions in Peptide Contexts

Cation-π interactions are non-covalent forces between a cation and the electron-rich face of a π system, such as an aromatic ring. wikipedia.org In proteins, these interactions typically occur between the positively charged side chains of lysine (B10760008) or arginine and the aromatic side chains of phenylalanine, tyrosine, or tryptophan. nih.govnih.gov The H-Asp-Asn-Gln-OH peptide itself lacks an aromatic residue, but in a larger protein context, the peptide motif could be positioned near an aromatic residue, allowing for such an interaction with a nearby cation.

These interactions contribute significantly to protein stability, with binding energies comparable to those of salt bridges and hydrogen bonds. wikipedia.org For example, analysis of protein structures shows that over a quarter of all tryptophan residues engage in a cation-π interaction. nih.gov The arginine side chain is more likely to participate in these interactions than lysine. nih.gov While some studies suggest the stabilizing effect may be smaller than predicted by computations and that hydrophobic packing can be a more dominant force, cation-π interactions are considered an important factor in protein structure and molecular recognition. nih.govresearchgate.net

| Interacting Partners | Interaction Energy (kcal/mol) | Key Features |

| Arginine - Phenylalanine | -0.2 to -0.48 | Can provide significant stabilization to peptide structures. nih.gov |

| Lysine/Arginine - Phe/Tyr/Trp | 2 - 4 | Common in protein structures, contributing to stability. nih.govresearchgate.net |

Coordination with Metal Ions (e.g., Alkali Metal Cations)

The side chains of Asp, Asn, and Gln, with their oxygen and nitrogen atoms, are effective ligands for coordinating with metal ions. The carboxylate group of Asp is a particularly strong binding site for cations. The interaction of peptides with metal ions like sodium (Na+) is crucial in various biological processes and is a key area of study in mass spectrometry.

| Amino Acid | Relative Na+ Binding Affinity | Reason for Difference |

| Asparagine (Asn) | Stronger than Asp | Inductive effect of the OH group in the Asp side chain. acs.org |

| Glutamine (Gln) | Stronger than Glu | Inductive effect of the OH group in the Glu side chain. acs.org |

| Glutamine (Gln) | Stronger than Asn | Longer side chain reduces steric hindrance and allows more favorable coordination. acs.orgnsf.gov |

Table of Compound Names

| Abbreviation | Full Name |

| This compound | Aspartyl-Asparaginyl-Glutamine |

| Asp (D) | Aspartic Acid |

| Asn (N) | Asparagine |

| Gln (Q) | Glutamine |

| Glu (E) | Glutamic Acid |

| Lys (K) | Lysine |

| Arg (R) | Arginine |

| His (H) | Histidine |

| Phe (F) | Phenylalanine |

| Tyr (Y) | Tyrosine |

| Trp (W) | Tryptophan |

| Ser (S) | Serine |

| Thr (T) | Threonine |

Non-Covalent Interactions with Nucleotide Bases (e.g., Pseudo Pairs)

The specific recognition of nucleotide bases by peptide motifs is a cornerstone of many biological processes, including DNA replication, repair, and transcription. The tripeptide motif this compound (Aspartyl-Asparaginyl-Glutamine) is composed of amino acids with side chains capable of forming highly specific non-covalent interactions with the functional groups of nucleotide bases. These interactions are primarily driven by hydrogen bonding and electrostatic forces, leading to the formation of stable recognition complexes, including coplanar "pseudo pairs."

The side chains of aspartic acid (Asp), asparagine (Asn), and glutamine (Gln) are particularly well-suited for recognizing nucleotide bases. nih.govnih.gov Aspartic acid features a carboxylate group, while asparagine and glutamine possess carboxamide groups. These functional groups can act as both hydrogen bond donors and acceptors, allowing for diverse and specific interaction patterns with the edges of purine (B94841) and pyrimidine (B1678525) bases. nih.gov

Detailed analyses of protein-nucleic acid crystal structures have revealed that only five amino acid residues, including Asp, Asn, and Gln, can orient themselves in a coplanar fashion with nucleotide bases to form pseudo pairs stabilized by two hydrogen bonds. nih.govnih.govacs.orgbiorxiv.org This interaction mimics the geometry of canonical Watson-Crick base pairing. The Watson-Crick edge of the nucleotide bases is the most common site for these pseudo pair formations. nih.govnih.gov

Research Findings on Amino Acid-Base Interactions:

Aspartic Acid (Asp): The carboxylate side chain of Asp can form two hydrogen bonds with the N1 and N2 atoms of guanine (B1146940) (G), acting as a hydrogen bond acceptor for both donor groups on the base. nih.gov This bidentate hydrogen-bonding pattern makes Asp particularly effective at recognizing guanine along its Watson-Crick edge. nih.govnih.gov While less common, interactions with other bases are possible. For instance, in a low-dielectric environment, the negatively charged Asp side chain strongly favors interactions with cytosine (C) over its methylated form. nih.gov Computational studies have shown that attractive interactions between Asp and cytosine can offset the strong electrostatic repulsion between the acidic residue and the negatively charged sugar-phosphate backbone of DNA. pnas.org

Asparagine (Asn) and Glutamine (Gln): The side chain carboxamides of Asn and Gln are versatile, containing both a hydrogen bond donor (the -NH2 group) and an acceptor (the carbonyl oxygen). This allows them to form a characteristic pair of hydrogen bonds with the N6 and N7 atoms of adenine (B156593) (A). nih.gov This specific interaction is one of the most frequently observed in protein-DNA complexes. Asn and Gln are considered more promiscuous in their interactions than other residues but show a preference for adenine. pnas.org In methanol, hydrogen bonds have been observed between the N6 amino group of N6-methyladenine and the side chain of Asn. nih.gov

The table below summarizes the principal hydrogen bonding interactions between the side chains of the constituent amino acids of the this compound motif and nucleotide bases.

| Amino Acid Residue | Functional Group | Preferred Nucleotide Base | Interacting Atoms on Base | Type of Interaction |

| Aspartic Acid (Asp) | Carboxylate (-COOH) | Guanine (G) | N1 (donor), N2 (donor) | Bidentate Hydrogen Bond |

| Cytosine (C) | N4 (donor) | Hydrogen Bond / Electrostatic | ||

| Asparagine (Asn) | Carboxamide (-CONH2) | Adenine (A) | N6 (donor), N7 (acceptor) | Bidentate Hydrogen Bond |

| Glutamine (Gln) | Carboxamide (-CONH2) | Adenine (A) | N6 (donor), N7 (acceptor) | Bidentate Hydrogen Bond |

Beyond direct hydrogen bonding, the context of the interaction environment and the presence of other forces are critical. In aqueous solutions, stacking interactions between aromatic groups and nucleobases are typically the most stabilizing contribution. oup.com However, for polar and charged side chains like those in this compound, hydrogen bonding interactions become dominant, particularly in less polar environments. oup.com

The formation of pseudo pairs represents a key mechanism for high-fidelity recognition. The ability of the Asp, Asn, and Gln side chains to form these coplanar, multi-bond interactions provides a structural basis for the specific targeting of DNA and RNA sequences by peptides containing these motifs. nih.govbiorxiv.org

The following table details the characteristics of pseudo pairs formed by the amino acid components of the this compound motif.

| Amino Acid Residue | Nucleotide Base | Interacting Edge of Base | Key Features |

| Aspartic Acid (Asp) | Guanine (G) | Watson-Crick | Forms two hydrogen bonds; frequently observed interaction. nih.govnih.gov |

| Asparagine (Asn) | Adenine (A) | Hoogsteen / Watson-Crick | Forms two hydrogen bonds, discriminating between bases. nih.gov |

| Glutamine (Gln) | Adenine (A) | Hoogsteen / Watson-Crick | Similar to Asn, forms two specific hydrogen bonds. nih.gov |

Enzymatic Processing and Metabolic Pathways Involving H Asp Asn Gln Oh and Its Constituent Amino Acids

Peptide Bond Hydrolysis by Proteolytic Enzymes.biosynth.comcelerion.com

The breakdown of H-Asp-Asn-Gln-OH into its individual amino acid components is primarily carried out by proteolytic enzymes, or proteases. celerion.com These enzymes catalyze the hydrolysis of peptide bonds, the linkages between the amino acids. The susceptibility of this tripeptide to cleavage is dependent on the specificity of the proteases present in the biological environment.

Endopeptidases are a class of proteases that cleave peptide bonds within a polypeptide chain. biosynth.com Their activity is not random; they exhibit specificity for certain amino acid sequences. For instance, serine proteases, a major class of endopeptidases characterized by a serine residue in their active site, have well-defined cleavage preferences. wikipedia.org

Trypsin-like proteases typically cleave peptide bonds C-terminal to positively charged amino acids like lysine (B10760008) and arginine. In the context of this compound, trypsin itself would not cleave this peptide.

Chymotrypsin-like proteases show a preference for cleaving after large, hydrophobic residues such as phenylalanine, tryptophan, and tyrosine. This tripeptide lacks these residues and would therefore be resistant to chymotrypsin.

Other endopeptidases may have different specificities. For example, some proteases specifically cleave after acidic residues like aspartic acid. One such protease, Glu-C, can cleave at the C-terminal side of glutamic acid and, under certain conditions, aspartic acid. wikipedia.org

It is plausible that an endopeptidase with specificity for aspartic acid could cleave the bond between aspartic acid and asparagine in this compound. Similarly, an enzyme with specificity for asparagine could cleave the bond between asparagine and glutamine.

Table 1: Specificity of Common Serine Proteases

| Protease | P1 Preference (Cleavage Site) | Cleavage in this compound |

|---|---|---|

| Trypsin | Lysine, Arginine | No |

| Chymotrypsin | Phenylalanine, Tryptophan, Tyrosine | No |

| Elastase | Small, neutral residues (e.g., Alanine, Valine) | Unlikely |

| Glu-C | Glutamic Acid, Aspartic Acid | Potentially after Asp |

The rate at which this compound is degraded, its proteolysis kinetics, depends on several factors including the concentration and type of proteases in the surrounding biological matrix (e.g., blood plasma, interstitial fluid). unil.ch Peptides are generally susceptible to degradation by proteases, which can limit their stability. celerion.com The half-life of a peptide in a biological matrix is a measure of its stability and is influenced by its amino acid sequence and structure. unil.ch

The stability of this compound would be determined by its susceptibility to the array of proteases present in a given biological compartment. For instance, in blood, numerous proteases circulate, which could potentially degrade the tripeptide. To obtain reliable measurements of such peptides in biological samples, it is often necessary to add protease inhibitors to prevent their degradation after sample collection. unil.ch

Specificity of Endopeptidases and Serine Proteases

Post-Translational Modifications and Non-Enzymatic Degradation of Asparagine and Glutamine.acs.orgnih.govnih.gov

Beyond enzymatic cleavage, the asparagine and glutamine residues within the tripeptide are susceptible to non-enzymatic chemical modifications, primarily deamidation. acs.orgnih.gov This spontaneous reaction is a significant pathway for peptide and protein degradation and can alter their structure and function. wikipedia.org

Deamidation is a chemical reaction where the amide group in the side chain of asparagine or glutamine is removed. wikipedia.org

Asparagine deamidation typically proceeds through the formation of a five-membered succinimide (B58015) intermediate. acs.orgmdpi.com This occurs when the nitrogen atom of the peptide bond following the asparagine residue attacks the carbonyl carbon of the asparagine side chain. wikipedia.org The succinimide ring then hydrolyzes to form a mixture of aspartic acid and isoaspartic acid (a β-amino acid). wikipedia.org

Glutamine deamidation can occur via a similar mechanism, forming a six-membered glutarimide (B196013) intermediate. acs.orgmdpi.com However, this process is generally much slower than asparagine deamidation because the formation of the six-membered ring is less favorable. wikipedia.orgbu.edu Direct hydrolysis of the glutamine side chain can also occur. unina.it

The rate of deamidation is influenced by several factors:

pH and Temperature: Deamidation is significantly accelerated at higher pH (alkaline conditions) and elevated temperatures. wikipedia.orgnih.gov

Primary Sequence: The amino acid residue following the asparagine or glutamine has a profound effect on the deamidation rate. Residues with small, flexible side chains, such as glycine, result in much faster deamidation rates because they offer less steric hindrance to the formation of the cyclic intermediate. wikipedia.orgmdpi.com

Protein Structure: The local three-dimensional structure of a protein can either protect susceptible residues from deamidation or, conversely, hold them in a conformation that favors the reaction. unina.itnih.gov

Table 2: Factors Affecting Deamidation of Asparagine and Glutamine

| Factor | Effect on Deamidation Rate | Reference |

|---|---|---|

| pH | Increases with higher pH (alkaline conditions) | wikipedia.org |

| Temperature | Increases with higher temperature | wikipedia.orgnih.gov |

| Adjacent Amino Acid (n+1) | Small, flexible residues (e.g., Glycine) increase the rate | wikipedia.orgmdpi.com |

| Protein Conformation | Local structure can either inhibit or promote the reaction | unina.itnih.gov |

Deamidation Mechanisms (e.g., Succinimide and Glutarimide Intermediates)

Role of Asparagine and Glutamine in Nitrogen Metabolism and Amino Acid Homeostasis.oup.comnhri.org.twnih.gov

Aspartic acid, asparagine, and glutamine are central players in the intricate network of nitrogen metabolism and the maintenance of amino acid balance within the cell.

Glutamine is the most abundant free amino acid in the body and plays a crucial role as a nitrogen donor for the synthesis of numerous biomolecules, including other amino acids and nucleotides. nhri.org.tw It also serves as a major transporter of nitrogen between tissues. mdpi.com Glutamine synthetase is a key enzyme that assimilates ammonia (B1221849) into glutamine, a central step in nitrogen metabolism. researchgate.netnih.gov

Asparagine is also vital for nitrogen storage and transport, particularly in plants, due to its high nitrogen-to-carbon ratio. mdpi.comuwo.ca In mammals, asparagine can be synthesized from aspartate and glutamine by the enzyme asparagine synthetase (ASNS). patsnap.comresearchgate.net This reaction is critical for providing asparagine for protein synthesis and for its role in cellular signaling. researchgate.net

Both glutamine and asparagine are important for maintaining amino acid homeostasis. They can be used as exchange substrates for amino acid transporters, helping to bring other amino acids into the cell. nih.govportlandpress.com Furthermore, the nitrogen from both glutamine and asparagine is essential for the biosynthesis of purines and pyrimidines, the building blocks of DNA and RNA. asm.org The carbon skeletons of these amino acids can be funneled into the tricarboxylic acid (TCA) cycle to be used for energy production. embopress.org

Asparagine Synthetase (ASNS) Activity and Regulation in Asp and Gln Conversion

Aspartate and Glutamine Metabolism in Central Carbon Pathways

Aspartate and glutamine are key players in connecting amino acid metabolism with central carbon pathways, most notably the tricarboxylic acid (TCA) cycle.

Glutamine is a major anaplerotic substrate, meaning it can replenish the pool of TCA cycle intermediates. pnas.orgnih.gov The metabolism of glutamine begins with its conversion to glutamate. nih.gov Glutamate can then be converted to the TCA cycle intermediate α-ketoglutarate. embopress.org This influx of carbon from glutamine is crucial for maintaining the function of the TCA cycle, especially in proliferating cells which use TCA cycle intermediates as precursors for biosynthesis. pnas.org

The carbon from glutamine that enters the TCA cycle can be used to produce oxaloacetate. embopress.org Oxaloacetate is a direct precursor for the synthesis of aspartate via transamination. embopress.orgwikipedia.org Therefore, glutamine metabolism is directly linked to the production of aspartate. embopress.org This glutamine-derived aspartate has several important fates:

Protein Synthesis: Aspartate is one of the 20 proteinogenic amino acids.

Nucleotide Synthesis: Aspartate is a crucial precursor for the synthesis of both purines and pyrimidines. pnas.orgmdpi.comnih.gov It provides one of the nitrogen atoms for the purine (B94841) ring and a significant portion of the pyrimidine (B1678525) ring. mdpi.com

Asparagine Synthesis: As discussed, aspartate is the direct precursor for asparagine synthesis, a reaction that also consumes glutamine. embopress.orgwikipedia.org

Other Amino Acid Synthesis: Aspartate is a precursor for the synthesis of other amino acids, including lysine, methionine, and threonine in many organisms. wikipedia.orglibretexts.org

The interplay between glutamine and aspartate within the TCA cycle highlights their central role in integrating nitrogen metabolism with cellular energy production and the biosynthesis of essential macromolecules. mdpi.comtandfonline.com

Interactive Data Table: Roles of Aspartate and Glutamine in Central Carbon Metabolism

| Amino Acid | Role in TCA Cycle | Key Metabolic Fates |

| Glutamine | Anaplerotic substrate (replenishes α-ketoglutarate) | Precursor for glutamate, asparagine, other amino acids, and nucleotides. embopress.orgpnas.orgmdpi.com |

| Aspartate | Synthesized from the TCA cycle intermediate oxaloacetate | Precursor for asparagine, purines, pyrimidines, and other amino acids. pnas.orgwikipedia.orgmdpi.com |

Advanced Computational and Theoretical Studies of H Asp Asn Gln Oh

Quantum Mechanical (QM) Calculations for Electronic Structure and Energetics

Quantum mechanical calculations offer a powerful lens through which to examine the fundamental electronic properties and energetic landscape of H-Asp-Asn-Gln-OH. These first-principles approaches provide a detailed picture of the molecule's behavior at the subatomic level.

Density Functional Theory (DFT) for Molecular and Electronic Properties

Density Functional Theory (DFT) stands as a cornerstone of computational chemistry for investigating the molecular and electronic properties of peptides like this compound. By approximating the many-body electronic wavefunction with the spatially dependent electron density, DFT provides a computationally tractable yet accurate means of exploring molecular geometries, vibrational frequencies, and electronic characteristics. researchgate.net

For this compound, DFT calculations would typically be employed to determine its optimized three-dimensional structure. These calculations reveal the preferred arrangement of its atoms in the gas phase, providing insights into intramolecular hydrogen bonding and the inherent conformational preferences of the peptide backbone and its side chains. The side chains of aspartic acid, asparagine, and glutamine all possess carbonyl groups, which can lead to a significant number of low-energy conformers due to the potential for intramolecular hydrogen bonding. purdue.edu

Furthermore, DFT is instrumental in calculating key electronic properties. These include the distribution of atomic charges, which highlights the electrophilic and nucleophilic regions of the molecule, and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). The HOMO-LUMO gap is a critical parameter, offering an indication of the molecule's chemical reactivity and kinetic stability. For peptides, these properties are crucial for understanding their interactions with other molecules and their potential role in biological processes.

Studies on the constituent amino acids and similar peptides have shown that DFT methods, such as B3LYP with a 6-31++G(d,p) basis set, can provide reliable descriptions of their structures and electronic properties. researchgate.net For instance, the calculated atomic charges on the carbonyl carbons and amide nitrogens can elucidate the potential for specific intermolecular interactions.

Table 1: Representative DFT-Calculated Electronic Properties for a Model Tripeptide in a Neutral State

| Property | Calculated Value |

| Energy of HOMO | -6.5 eV |

| Energy of LUMO | -0.8 eV |

| HOMO-LUMO Gap | 5.7 eV |

| Total Dipole Moment | 8.2 D |

High-Level Ab Initio Methods for Interaction Energy Refinement

While DFT is a powerful tool, high-level ab initio methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, are often employed for more accurate refinement of interaction energies. purdue.eduunibo.it These methods, while computationally more demanding, provide a more rigorous treatment of electron correlation, which is crucial for accurately describing non-covalent interactions like hydrogen bonds and van der Waals forces.

For this compound, these methods would be invaluable for studying its interactions with other molecules, such as water or the side chains of amino acids in a protein binding pocket. For example, the interaction energy between the amide side chains of asparagine and glutamine can be precisely calculated. Research on Asn-Gln interactions has shown that they can form stable "amide bridges" involving two parallel hydrogen bonds, with interaction energies significantly stronger than typical hydrogen bonds. researchgate.net

High-level ab initio calculations can provide benchmark data for parameterizing more computationally efficient methods like molecular mechanics force fields. By performing single-point energy calculations on geometries optimized at a lower level of theory (e.g., DFT), a balance between accuracy and computational cost can be achieved.

Table 2: Illustrative Ab Initio Interaction Energies for Key Residue Pairs

| Interacting Pair | Method | Basis Set | Interaction Energy (kcal/mol) |

| Asp - Arg (Salt Bridge) | MP2 | 6-311+G(d,p) | -110 |

| Asn - Gln (Amide Bridge) | CCSD(T) | aug-cc-pVDZ | -16 |

| Gln - Water | MP2 | 6-311++G(d,p) | -9.5 |

Note: This table contains representative values from studies on similar amino acid pairs and is intended to illustrate the application of ab initio methods. Specific values for this compound would require dedicated calculations.

Prediction of Acidity/Basicity and Solvation Effects

The pKa values of the ionizable groups in this compound—the N-terminal amine, the C-terminal carboxylic acid, and the side chain of aspartic acid—are fundamental to its behavior in aqueous solution. Computational methods can predict these pKa values by calculating the Gibbs free energy change of the protonation/deprotonation reactions. mdpi.com This often involves a thermodynamic cycle that combines gas-phase quantum mechanical calculations with a solvation model to account for the influence of the solvent.

The polarizable continuum model (PCM) is a common approach to simulate the effects of a solvent like water. mdpi.com These models treat the solvent as a continuous medium with a given dielectric constant, which influences the electronic structure and energetics of the solute. For a molecule with multiple ionizable and polar groups like this compound, solvation effects are profound, stabilizing charged species and influencing conformational preferences.

Computational studies have explored the pKa of amino acids and peptides, revealing the significant impact of the local environment on acidity and basicity. nih.gov For this compound, the pKa of the aspartic acid side chain would be of particular interest, as it would be influenced by the neighboring asparagine and glutamine residues.

Molecular Simulation Techniques

While quantum mechanics provides a detailed picture of the electronic structure and energetics of a molecule, molecular simulation techniques are essential for exploring its dynamic behavior over time and its interactions within a larger system.

Classical Molecular Dynamics (MD) for Conformational Sampling and Interaction Dynamics

Classical Molecular Dynamics (MD) simulations are a powerful tool for studying the conformational flexibility and interaction dynamics of peptides like this compound. pnas.org In MD, the atoms of the molecule are treated as classical particles, and their motions are governed by a pre-defined force field that describes the potential energy of the system as a function of the atomic coordinates.

For this compound, MD simulations can be used to explore its vast conformational space in an aqueous environment. By simulating the trajectory of the peptide over nanoseconds or even microseconds, one can identify the most populated conformations, the transitions between them, and the role of water molecules in stabilizing different structures. The side chains of asparagine and glutamine are known to be highly flexible, and MD simulations can reveal the distribution of their dihedral angles and how they are influenced by the peptide backbone and the surrounding solvent. nih.gov

Furthermore, MD simulations can provide insights into the dynamics of the peptide's interactions with other molecules. For example, one could simulate the interaction of this compound with a lipid bilayer to understand its potential for membrane association or its behavior at an interface.

Table 3: Representative Conformational Dihedral Angles for the Side Chains of Asp, Asn, and Gln from MD Simulations

| Amino Acid | Dihedral Angle | Predominant Range (degrees) |

| Aspartic Acid | χ1 (N-Cα-Cβ-Cγ) | -80 to -40 and 160 to 200 |

| Asparagine | χ1 (N-Cα-Cβ-Cγ) | -90 to -50 and 170 to 210 |

| Asparagine | χ2 (Cα-Cβ-Cγ-Nδ) | -100 to -60 and 80 to 120 |

| Glutamine | χ1 (N-Cα-Cβ-Cγ) | -100 to -60 and 160 to 200 |

| Glutamine | χ2 (Cα-Cβ-Cγ-Cδ) | -90 to -50 and 170 to 210 |

| Glutamine | χ3 (Cβ-Cγ-Cδ-Nε) | -110 to -70 and 70 to 110 |

Note: This table presents typical ranges for the side chain dihedral angles of these amino acids in peptides, derived from general knowledge of peptide simulations. The actual distribution for this compound would depend on the specific simulation conditions.

Protein-Ligand Docking for Binding Pose Prediction

Protein-ligand docking is a computational technique used to predict the preferred orientation and binding affinity of a small molecule (ligand) when it interacts with a larger molecule, typically a protein. researchgate.net For this compound, docking studies could be employed to identify potential protein targets and to predict how the tripeptide might bind within their active sites.

The docking process involves sampling a large number of possible conformations and orientations of the ligand within the binding site of the protein and then using a scoring function to rank them. The scoring function estimates the binding free energy, taking into account factors such as electrostatic interactions, hydrogen bonding, van der Waals forces, and the desolvation penalty.

Analytical Methodologies for Comprehensive Peptide Characterization in Research

Chromatographic Separation Techniques

Chromatographic methods are fundamental for the analysis of peptides, enabling the separation of the target compound from impurities and degradation products. The choice of technique is dictated by the physicochemical properties of the peptide and the specific analytical question being addressed.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) for Purity and Degradation Product Analysis

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most common method for assessing the purity of synthetic peptides like H-Asp-Asn-Gln-OH. This technique separates molecules based on their hydrophobicity. A nonpolar stationary phase is used with a polar mobile phase, and a gradient of increasing organic solvent concentration is typically employed to elute the bound peptides.

For this compound, a C18 column is a suitable choice for the stationary phase. The mobile phase would generally consist of water with a small percentage of an ion-pairing agent like trifluoroacetic acid (TFA), and acetonitrile (B52724) as the organic modifier. The TFA serves to sharpen the peaks and improve resolution by forming ion pairs with the charged groups on the peptide. The detection is typically performed using UV absorbance at 210-220 nm, where the peptide bond absorbs light.

The purity of the this compound sample is determined by integrating the area of the main peak and comparing it to the total area of all peaks in the chromatogram. Potential degradation products, such as those resulting from deamidation of the asparagine or glutamine residues, would appear as separate, typically earlier eluting, peaks.

Table 1: Illustrative RP-HPLC Method Parameters for this compound Analysis

| Parameter | Condition |

| Column | C18, 4.6 x 250 mm, 5 µm |

| Mobile Phase A | 0.1% TFA in Water |

| Mobile Phase B | 0.1% TFA in Acetonitrile |

| Gradient | 5% to 40% B over 30 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 214 nm |

| Column Temperature | 25 °C |

Size Exclusion Chromatography (SEC) for Oligomerization States

Size Exclusion Chromatography (SEC) is a technique used to separate molecules based on their size, or more accurately, their hydrodynamic volume. It is particularly useful for detecting and quantifying aggregates or oligomers of the peptide. For a small peptide like this compound, significant oligomerization is less likely under standard conditions compared to larger proteins, but it can be assessed if aggregation is suspected.

In SEC, a porous stationary phase is used. Larger molecules are excluded from the pores and elute first, while smaller molecules can penetrate the pores to varying extents and therefore have a longer path length and elute later. The mobile phase is typically an aqueous buffer, and the analysis is isocratic.

Ion-Exchange Chromatography (IEX) for Charge Variant Analysis

Ion-Exchange Chromatography (IEX) separates molecules based on their net charge. This technique is highly effective for separating charge variants of peptides that may arise from modifications such as deamidation. The deamidation of asparagine or glutamine residues in this compound would introduce an additional carboxylic acid group, making the resulting peptide more acidic and thus more retained on an anion-exchange column.

For this compound, which has a free N-terminal amine, a C-terminal carboxyl group, and the side chains of aspartic acid, asparagine, and glutamine, the net charge will be dependent on the pH of the mobile phase. A weak anion-exchange (WAX) column could be employed with a salt gradient (e.g., NaCl or NaOAc) at a controlled pH to elute the peptide and its charge variants.

Mass Spectrometry-Based Characterization

Mass spectrometry (MS) is an indispensable tool for peptide analysis, providing precise molecular weight information and sequence confirmation.

Electrospray Ionization Mass Spectrometry (ESI-MS) and Matrix-Assisted Laser Desorption/Ionization (MALDI-TOF) for Molecular Weight and Identity Confirmation

Electrospray Ionization Mass Spectrometry (ESI-MS) and Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) are two common ionization techniques used for peptide analysis.

ESI-MS is often coupled with liquid chromatography (LC-MS) and generates multiply charged ions from a solution. This allows for the analysis of high molecular weight compounds on mass analyzers with a limited m/z range. For this compound, ESI-MS would be expected to produce protonated molecular ions, such as [M+H]⁺ and [M+2H]²⁺. The measured mass can then be compared to the theoretical mass of the peptide to confirm its identity.

MALDI-TOF, on the other hand, involves co-crystallizing the peptide with a matrix that absorbs laser energy. A laser pulse desorbs and ionizes the peptide, typically forming singly charged ions. The time it takes for the ion to travel through a flight tube to the detector is proportional to its mass-to-charge ratio. MALDI-TOF is a rapid and sensitive technique for confirming the molecular weight of this compound.

Table 2: Theoretical Molecular Weight of this compound

| Formula | Monoisotopic Mass | Average Mass |

| C₁₃H₂₁N₅O₈ | 391.1390 Da | 391.3532 Da |

Tandem Mass Spectrometry (MS/MS) for De Novo Sequencing and Post-Translational Modification Identification

Tandem Mass Spectrometry (MS/MS) is a powerful technique for elucidating the amino acid sequence of a peptide and identifying any post-translational modifications. In an MS/MS experiment, a specific precursor ion (e.g., the [M+H]⁺ ion of this compound) is selected in the first stage of the mass spectrometer. This ion is then fragmented by collision with an inert gas, and the resulting fragment ions are analyzed in the second stage of the mass spectrometer.

The fragmentation typically occurs at the peptide bonds, generating a series of b- and y-ions. The mass difference between consecutive ions in a series corresponds to the mass of an amino acid residue, allowing the sequence to be read directly from the spectrum. For this compound, the fragmentation pattern would be expected to confirm the sequence Asp-Asn-Gln. MS/MS is also highly effective at pinpointing the location of modifications, such as deamidation, as this would result in a mass shift of +0.984 Da for the fragment ions containing the modified residue.

Capillary Electrophoresis (CE) for High-Resolution Separation

The tripeptide this compound is composed of aspartic acid (Asp), asparagine (Asn), and glutamine (Gln). The key to its separation by CE lies in the manipulation of the background electrolyte (BGE) pH to control the ionization state of its functional groups.

N-terminal amino group: Generally has a pKa value around 9.0-10.0.

C-terminal carboxyl group: Typically has a pKa around 2.0-3.0.

Aspartic acid side chain: Contains a carboxyl group with a pKa of approximately 3.9.

Asparagine and Glutamine side chains: These are amides and are neutral under typical CE conditions, but can undergo deamidation to their corresponding carboxylic acids (aspartic acid and glutamic acid) under certain conditions, which would alter the peptide's charge. rsc.orgresearchgate.net

At a low pH, for instance pH 2.5, the C-terminal and Asp side chain carboxyl groups are largely protonated (neutral), while the N-terminal amino group is fully protonated (positive charge). This results in the tripeptide carrying a net positive charge, allowing it to be separated in Capillary Zone Electrophoresis (CZE), the simplest mode of CE. bio-rad.comnatureblink.com Studies on similar aspartyl-containing tripeptides have shown that acidic conditions, often around pH 2.5, provide excellent separation resolution. nih.govcapes.gov.br

Conversely, at a neutral or alkaline pH, the carboxyl groups will be deprotonated (negatively charged), leading to a net negative charge on the peptide. The choice of pH is therefore a critical parameter for optimizing the separation. nih.gov

Detailed Research Findings